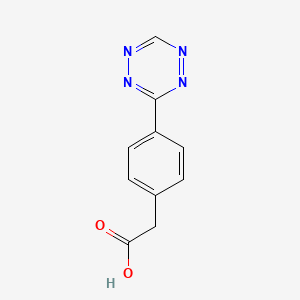

Tetrazine-Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrazine-Acid can be synthesized through several methods. One common approach involves the condensation of hydrazine with nitriles, followed by oxidation of the resulting dihydrotetrazine Another method involves microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Pinner method due to its efficiency and high yield. The process is optimized to ensure the purity and stability of the final product, which is crucial for its applications in various fields .

Analyse Des Réactions Chimiques

Types of Reactions: Tetrazine-Acid undergoes several types of chemical reactions, including:

Oxidation: Conversion of dihydrotetrazine to tetrazine.

Reduction: Reduction of tetrazine to dihydrotetrazine.

Substitution: Nucleophilic substitution reactions involving the tetrazine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, FeCl3, Cl2, Br2, NaNO2/H+, DDQ, NBS, oxygen.

Reduction: Hydrazine, sodium borohydride.

Substitution: Various nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions include various substituted tetrazines and dihydrotetrazines, which are valuable intermediates in organic synthesis .

Applications De Recherche Scientifique

Bioorthogonal Chemistry

Tetrazines are pivotal in bioorthogonal reactions, which allow for selective labeling of biomolecules in living systems without interfering with native biological processes. The inverse electron-demand Diels-Alder (iEDDA) reaction involving tetrazines is particularly noteworthy for its rapid kinetics and specificity.

Case Study: Cancer Cell Labeling

A study demonstrated the use of a tetrazine-containing amino acid for labeling A549 lung cancer cells that overexpress epidermal growth factor receptors (EGFR). The tetrazine compound showed excellent stability and solubility, enabling effective visualization of cell labeling through fluorescence techniques. This application underscores the potential of tetrazine-acid in cancer diagnostics and therapeutics .

Peptide Modification

This compound derivatives are increasingly utilized for modifying peptides, enhancing their biological activity and stability. The incorporation of tetrazine moieties into peptides allows for selective coupling reactions that can be performed under mild conditions.

Research Findings

A tetrazine-containing amino acid was synthesized and evaluated for its stability in various conditions relevant to solid-phase peptide synthesis. The results indicated that this compound maintained integrity during peptide synthesis while providing enhanced biological activity compared to parent peptides .

Prodrug Development

This compound compounds are integral to the design of prodrugs—inactive compounds that become active upon metabolic conversion. The introduction of tetrazines into prodrug design offers a method for controlled drug release, minimizing systemic toxicity.

Case Study: Tetrazine-Caged Prodrugs

The development of 3-vinyl-6-oxymethyl-tetrazine as a reagent for creating tetrazine-caged prodrugs illustrates this application. These prodrugs can selectively bind to target cells, facilitating cellular uptake and subsequent activation via bioorthogonal cleavage reactions. In vivo studies have shown that this approach significantly enhances therapeutic efficacy against tumor cells while ensuring safety for normal cells .

Molecular Imaging

Tetrazines are also employed in molecular imaging applications, particularly in positron emission tomography (PET). Their ability to form stable conjugates with imaging agents allows for precise tracking of biological processes in real time.

Research Insights

Recent advancements have highlighted the use of tetrazine reactions for modular labeling of small molecules with PET isotopes like 18F. This capability enables effective pretargeted imaging of solid tumors, enhancing diagnostic accuracy and treatment monitoring .

Data Table: Summary of this compound Applications

Mécanisme D'action

The mechanism of action of Tetrazine-Acid primarily involves its ability to undergo rapid cycloaddition reactions with strained alkenes, such as trans-cyclooctene. The molecular targets and pathways involved include the formation of dihydropyridazines, which can be further oxidized to pyridazines .

Comparaison Avec Des Composés Similaires

1,2,4,5-Tetrazine: A closely related compound with similar chemical properties and applications.

3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Known for its use in Diels-Alder reactions.

Uniqueness of Tetrazine-Acid: this compound is unique due to its specific structure, which includes a benzeneacetic acid moiety. This structure imparts distinct chemical properties, such as enhanced reactivity in bioorthogonal reactions and improved stability compared to other tetrazines .

Activité Biologique

Tetrazine-acid, particularly in its various derivatives, has garnered significant attention in the field of bioorthogonal chemistry due to its unique properties and potential applications in biological systems. This article explores the biological activity of this compound, highlighting its stability, reactivity, and applications in peptide modification and drug delivery.

Overview of this compound

Tetrazine compounds are known for their rapid and selective reactions in biological contexts, particularly through the inverse electron-demand Diels–Alder (IEDDA) reaction. This compound refers to a class of compounds that include a tetrazine ring structure with acidic functional groups, enhancing their solubility and reactivity in biological media.

Stability and Reactivity

Tetrazine-containing amino acids, such as 3-(4-(1, 2, 4, 5-tetrazin-3-yl) phenyl)-2-aminopropanoic acid, exhibit excellent stability in various biological environments. Research indicates that these compounds remain stable even in harsh conditions, such as prolonged exposure to trifluoroacetic acid (TFA) and dichloromethane (DCM) mixtures . This stability is crucial for their application in live cell imaging and cancer cell labeling.

Table 1: Stability of this compound Derivatives

| Compound | Stability Conditions | Observed Stability |

|---|---|---|

| 3-(4-(1, 2, 4, 5-tetrazin-3-yl) phenyl)-2-aminopropanoic acid | 50% TFA/DCM at room temperature | Minimal decomposition observed |

| Tetrazine-modified peptides | Incubation with GSH at 37°C | 85%-96% intact after 12 hours |

Biological Activity

This compound derivatives have demonstrated enhanced biological activities compared to their parent compounds. For instance, a study reported that tetrazine-containing peptides elicited greater contraction responses in small intestine assays compared to non-modified peptides . This suggests that tetrazine modifications can significantly enhance the pharmacological properties of peptides.

Case Study: Peptide Modification

In a comparative study involving tetrazine-modified peptides versus unmodified analogs, the tetrazine variant showed a contraction effect of 89.5% at a concentration of 10 μM, while the parent peptide only achieved 52.2% under the same conditions . This enhancement highlights the potential of this compound in developing more effective therapeutic agents.

Applications in Drug Delivery

This compound's bioorthogonal reactivity allows for innovative drug delivery systems. For example, researchers have developed tetrazine-caged prodrugs that can selectively release active drugs upon encountering specific triggers within target cells. This method not only improves therapeutic efficacy but also minimizes off-target effects .

Table 2: Summary of Tetrazine-Caged Prodrug Studies

| Prodrug Type | Target Cells | Release Mechanism | Efficacy Observed |

|---|---|---|---|

| RGD-Dox | Tumor cells | Bioorthogonal cleavage | Significant potency increase |

| RGD-SN-38 | Tumor cells | Bioorthogonal cleavage | High selectivity for tumor cells |

Propriétés

IUPAC Name |

2-[4-(1,2,4,5-tetrazin-3-yl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c15-9(16)5-7-1-3-8(4-2-7)10-13-11-6-12-14-10/h1-4,6H,5H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJKKTFIAUAYGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C2=NN=CN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.